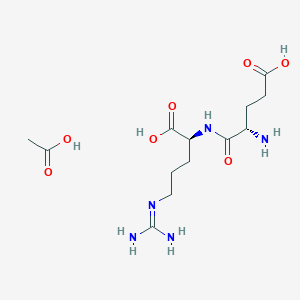
2-(Azetidin-1-yl)ethanol oxalate
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-(Azetidin-1-yl)ethanol oxalate has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, it has been used as a reagent in the synthesis of a variety of compounds, including heterocycles, polymers, and pharmaceuticals. In catalysis, it has been used as a catalyst for a variety of reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. In biochemistry, this compound has been used in the study of enzyme-catalyzed reactions, as well as in the study of protein-protein interactions.
Mécanisme D'action
2-(Azetidin-1-yl)ethanol oxalate is an electrophilic reagent, meaning that it is capable of reacting with nucleophilic species, such as amines, alcohols, and carboxylic acids. The reaction proceeds through a series of steps, beginning with the nucleophilic addition of the oxalate anion to the 2-azetidinone to form an intermediate. This intermediate then undergoes a dehydration reaction to form this compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at low temperatures, typically between 0 and 10°C.
Biochemical and Physiological Effects
This compound has been studied extensively in the laboratory due to its unique reactivity and potential applications in a variety of chemical processes. It has been found to have a variety of biochemical and physiological effects, including inhibition of the enzyme acetylcholinesterase, inhibition of the enzyme cyclooxygenase-2, and inhibition of the enzyme fatty acid amide hydrolase. Additionally, this compound has been found to have anti-inflammatory, antioxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(Azetidin-1-yl)ethanol oxalate in laboratory experiments has a number of advantages, including its low cost, ease of synthesis, and wide availability. Additionally, its unique reactivity makes it a useful reagent for a variety of chemical processes. However, there are also some limitations to its use in laboratory experiments. For example, it is not a very stable compound, and it can be difficult to store for extended periods of time. Additionally, it is toxic and should be handled with care.
Orientations Futures
The potential future directions for research involving 2-(Azetidin-1-yl)ethanol oxalate are numerous. For example, further research could be conducted into its potential applications in drug development, as well as its potential use as a catalyst in organic synthesis. Additionally, further research could be conducted into its potential biochemical and physiological effects, such as its anti-inflammatory and antioxidant properties. Finally, further research could be conducted into its potential toxicity and safety concerns.
Propriétés
IUPAC Name |
2-(azetidin-1-yl)ethanol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2H2O4/c7-5-4-6-2-1-3-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWHGYWDOIWPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCO.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(3-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1449992.png)



![1-[1-(Propan-2-yl)piperidin-4-yl]piperazine](/img/structure/B1449998.png)
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1450002.png)
![1-[(3-Fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1450003.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B1450004.png)


